molecular formula C9H10BrNO B1375043 7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1245708-34-2

7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B1375043
CAS RN: 1245708-34-2
M. Wt: 228.09 g/mol
InChI Key: UOPSIXDWTXOYCJ-UHFFFAOYSA-N
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Description

“7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the CAS Number: 1245708-34-2 . It has a molecular weight of 228.09 . The IUPAC name for this compound is 7-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine .


Synthesis Analysis

The synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was achieved via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO/c1-6-5-11-8-3-2-7 (10)4-9 (8)12-6/h2-4,6,11H,5H2,1H3 .


Chemical Reactions Analysis

This compound has been used in the synthesis of potent and selective CDK9 inhibitors .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Antibacterial Applications

This compound has been noted for its antibacterial properties. Research indicates that derivatives of 1,4-benzoxazine, which includes 7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, can be effective against various bacterial strains .

Anticancer Activity

Several studies have highlighted the potential anticancer activities of 1,4-benzoxazine compounds. They have been tested against different cancer cell lines and have shown promising results in inhibiting cell proliferation .

Antithrombotic Properties

The antithrombotic effect is another significant application. Compounds in this class have been investigated for their ability to prevent blood clots without causing excessive bleeding .

Anticonvulsant Effects

Research has also explored the anticonvulsant effects of these compounds, which could be beneficial in treating conditions like epilepsy .

Serotonin Receptor Antagonism

Some derivatives act as 5-HT6 receptor antagonists and could be used in the treatment of neurological disorders .

Potassium Channel Openers

These compounds have been studied as bladder-selective potassium channel openers, which can have therapeutic applications in bladder dysfunctions .

Dopamine Agonism

Dopamine agonists are important in the treatment of Parkinson’s disease and other disorders. The 1,4-benzoxazine derivatives show potential in this field as well .

PI3Kinase Inhibition

Inhibitors of PI3Kinase are crucial in cancer therapy. This class of compounds has been researched for their inhibitory effects on PI3Kinase, which plays a role in cell growth and survival .

PGI2 Receptor Activation

Lastly, activation of the PGI2 receptor is another potential application. This receptor is involved in vasodilation and inhibiting platelet aggregation .

Each of these fields presents a unique application for 7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine and its derivatives. Ongoing research continues to explore these avenues to fully understand their potential and develop practical therapeutic applications.

For further detailed information on each application, you may refer to the provided references.

Springer Link - One-Pot Regioselective Synthesis Springer Link - Discovery of 7-bromo-1,4-dihydrothieno

Mechanism of Action

The compound has been found to act as a potent and selective CDK9 inhibitor . CDK9 is a transcriptional regulator and a potential therapeutic target in hematologic malignancies .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302 . Precautionary statements include P261, P280, P305+P351+P338, and P304+P340 .

Future Directions

The compound has been used in the development of anti-cancer agents . It has shown remarkable anticancer activity compared to the standard drug etoposide . Future research may focus on further exploring its potential in cancer therapeutics .

properties

IUPAC Name

7-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-11-8-3-2-7(10)4-9(8)12-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPSIXDWTXOYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244032
Record name 7-Bromo-3,4-dihydro-2-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS RN

1245708-34-2
Record name 7-Bromo-3,4-dihydro-2-methyl-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245708-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3,4-dihydro-2-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Borane dimethyl sulfide complex (2 M solution in THF, 0.414 mL, 0.828 mmol) was added at room temperature to a solution of 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one A-2 (100.0 mg, 0.414 mmol) in anhydrous THF (4.10 mL) under an atmosphere of argon. The reaction mixture was heated to reflux for 2 h, cooled to room temperature, quenched with methanol (1.0 mL), stirred for 30 mins and concentrated to dryness under reduced pressure. The crude residue was purified by flash column chromatography on silica gel (hexanes:ethyl acetate gradient) to give 7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine A-3 (92.9 mg, Yield=98%). MS (ESI) [M+1]+ 228, 230.
Quantity
0.414 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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